3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile
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Overview
Description
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) is a complex organic compound with the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol. This compound is characterized by its unique pentacyclic structure, which includes a nitrogen atom and a nitrile group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azapentacyclo[51002,403,506,8]octane-7-carbonitrile, stereoisomer(9CI) typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the nitrile group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the nitrile group .
Scientific Research Applications
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile: (without stereoisomer specification)
Other pentacyclic compounds: with similar structures but different functional groups
Uniqueness
The uniqueness of this compound, stereoisomer(9CI) lies in its specific stereochemistry and the presence of the nitrile group.
Properties
CAS No. |
122847-12-5 |
---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile |
InChI |
InChI=1S/C8H6N2/c9-1-8-2-3(8)5-7-6(4(2)8)10(5)7/h2-7H |
InChI Key |
QKZBHVFMQQAYRV-UHFFFAOYSA-N |
SMILES |
C(#N)C12C3C1C4C5N4C5C23 |
Canonical SMILES |
C(#N)C12C3C1C4C5N4C5C23 |
Synonyms |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Origin of Product |
United States |
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